molecular formula C45H70O20S B12774286 Glycoside J-3 CAS No. 94898-63-2

Glycoside J-3

Cat. No.: B12774286
CAS No.: 94898-63-2
M. Wt: 963.1 g/mol
InChI Key: XEQIXALDVKFSET-DTWYBRKASA-N
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Description

Glycoside J-3 is a bioactive compound belonging to the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond Glycosides are widely found in nature and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycoside J-3 typically involves the glycosylation of a specific aglycone with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond. The choice of solvent, temperature, and protecting groups are critical factors that influence the yield and selectivity of the reaction .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Glycoside J-3 can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycoside derivatives with altered functional groups, while substitution reactions can produce a wide range of glycoside analogs .

Scientific Research Applications

Glycoside J-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycoside J-3 involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, this compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Glycoside J-3 stands out due to its unique combination of biological activities and its potential for diverse applications. Unlike some other glycosides, this compound has shown a broader range of effects in preclinical studies, making it a compound of significant interest for further research and development .

Properties

CAS No.

94898-63-2

Molecular Formula

C45H70O20S

Molecular Weight

963.1 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-hydroxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C45H70O20S/c1-18-9-12-45(57-17-18)19(2)30-27(64-45)15-26-24-8-7-22-13-23(60-41-36(52)34(50)32(48)28(16-46)61-41)14-29(44(22,6)25(24)10-11-43(26,30)5)62-42-39(37(53)38(21(4)59-42)65-66(54,55)56)63-40-35(51)33(49)31(47)20(3)58-40/h7,19-21,23-42,46-53H,1,8-17H2,2-6H3,(H,54,55,56)/t19-,20-,21+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45+/m0/s1

InChI Key

XEQIXALDVKFSET-DTWYBRKASA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9

Origin of Product

United States

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